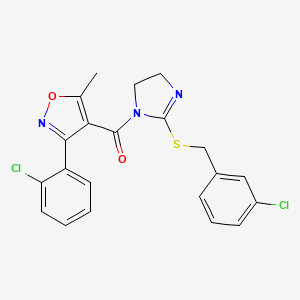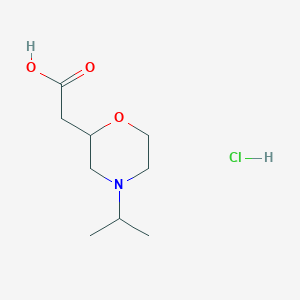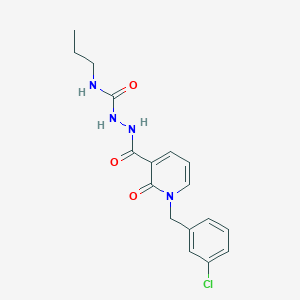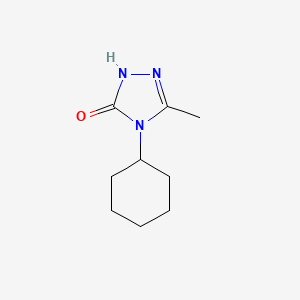![molecular formula C23H27ClN6O2 B2522495 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899404-90-1](/img/structure/B2522495.png)
8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also contains an imidazo[2,1-f]purine moiety, which is a type of purine derivative. Purines are a group of organic compounds that play crucial roles in the biochemistry of life, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the imidazo[2,1-f]purine moiety might participate in reactions typical of purines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring might make it a base, while the various substituents might influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Piperidine derivatives, including the compound , have been investigated for their antimicrobial properties. Research studies have explored their effectiveness against various pathogens, including bacteria, fungi, and viruses. For instance, some derivatives exhibit good antimicrobial potential, making them promising candidates for novel antimicrobial agents .
Antiviral Applications
The compound’s structure suggests potential antiviral activity. Researchers have synthesized and evaluated piperidine derivatives for their ability to inhibit viral replication. These investigations aim to identify compounds that could serve as treatments for viral infections, including HIV-1 .
Synthetic Medicinal Blocks
Piperidine-containing compounds play a crucial role in drug design. Their six-membered heterocyclic ring, comprising one nitrogen atom and five carbon atoms, serves as a versatile scaffold for constructing pharmaceutical agents. Scientists have explored various synthetic methods for creating substituted piperidines, emphasizing cost-effectiveness and efficiency .
Functionalization Strategies
Functionalization of piperidines allows researchers to tailor their properties. Methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination have been employed to modify piperidine derivatives. These strategies enhance the diversity of potential drug candidates .
Biological Evaluation
Biological evaluation studies assess the pharmacological activity of piperidine-containing compounds. Researchers investigate their interactions with biological targets, such as receptors or enzymes. By understanding their mechanisms of action, scientists can optimize these compounds for therapeutic use .
Spiropiperidines and Condensed Piperidines
Beyond simple substituted piperidines, spiropiperidines and condensed piperidines have also attracted attention. These structural variations offer unique opportunities for drug discovery. Researchers explore their synthesis and evaluate their biological properties .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-17(24)8-10-18)26(3)23(32)28(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCWAGSNWNPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)


![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)






![2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2522435.png)